molecular formula C22H19NO B6140506 N-9H-fluoren-2-yl-2,4-dimethylbenzamide

N-9H-fluoren-2-yl-2,4-dimethylbenzamide

Cat. No. B6140506
M. Wt: 313.4 g/mol
InChI Key: ITFDXBBAEAJRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-fluoren-2-yl-2,4-dimethylbenzamide, also known as fluorene-9-benzamidine (FBA), is a chemical compound that has gained attention in scientific research due to its unique properties. FBA is commonly used as a fluorescent probe in biochemical and physiological studies. In

Mechanism of Action

FBA works by binding to the active site of enzymes and other proteins. It undergoes a conformational change upon binding, which results in a change in its fluorescence properties. This change in fluorescence can be used to monitor the activity of enzymes and the binding of proteins to DNA and RNA.
Biochemical and Physiological Effects
FBA has been shown to have minimal effects on the biochemical and physiological processes it is used to study. It does not interfere with the activity of enzymes or the binding of proteins to DNA and RNA. FBA is also non-toxic and does not affect cell viability.

Advantages and Limitations for Lab Experiments

One of the main advantages of FBA is its high sensitivity and selectivity. It can detect small changes in enzyme activity and protein binding. FBA is also easy to use and can be used in a variety of experimental conditions. However, FBA has some limitations. It can only be used in vitro and cannot be used in vivo. FBA also has a limited range of applications and cannot be used to study all enzymes and proteins.

Future Directions

There are many future directions for the use of FBA in scientific research. One area of research is the development of new fluorescent probes based on FBA. These probes could be used to study a wider range of enzymes and proteins. Another area of research is the use of FBA in drug discovery. FBA could be used to screen for potential drug candidates by monitoring their effects on enzyme activity and protein binding. Finally, FBA could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of FBA involves the reaction between fluorene-9-carboxylic acid and benzamidine hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure FBA.

Scientific Research Applications

FBA is widely used as a fluorescent probe in biochemical and physiological studies. It has been used to study the activity of enzymes such as trypsin and thrombin. FBA is also used to study the binding of proteins to DNA and RNA. In addition, FBA has been used to study the activity of proteases and to detect protease inhibitors.

properties

IUPAC Name

N-(9H-fluoren-2-yl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-14-7-9-19(15(2)11-14)22(24)23-18-8-10-21-17(13-18)12-16-5-3-4-6-20(16)21/h3-11,13H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFDXBBAEAJRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-fluoren-2-yl)-2,4-dimethylbenzamide

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